molecular formula C18H13N3O7 B5356866 3-METHYL-4-{5-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]FURAN-2-YL}BENZOIC ACID

3-METHYL-4-{5-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]FURAN-2-YL}BENZOIC ACID

Cat. No.: B5356866
M. Wt: 383.3 g/mol
InChI Key: VXCYJOZDAPUQLI-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-4-{5-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety, a furan ring, and a nitro-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-{5-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]FURAN-2-YL}BENZOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as ethanol and benzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-{5-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]FURAN-2-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions such as temperature and pressure are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

3-METHYL-4-{5-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-METHYL-4-{5-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]FURAN-2-YL}BENZOIC ACID involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and benzoic acid moieties may also contribute to its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-{5-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]FURAN-2-YL}BENZOIC ACID is unique due to its combination of a benzoic acid moiety, a furan ring, and a nitro-substituted pyrimidine. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-methyl-4-[5-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O7/c1-9-8-10(17(23)24)2-5-12(9)14-7-4-11(28-14)3-6-13-15(21(26)27)16(22)20-18(25)19-13/h2-8H,1H3,(H,23,24)(H2,19,20,22,25)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCYJOZDAPUQLI-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.